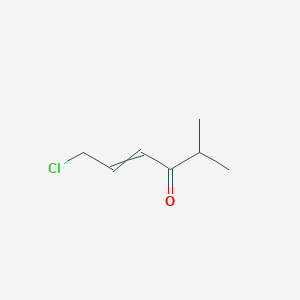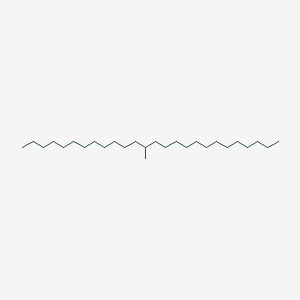
5-Bromo-2-(4-chlorophenyl)-5-nitro-1,3-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-(4-chlorophenyl)-5-nitro-1,3-dioxane is an organic compound that belongs to the class of dioxanes It is characterized by the presence of bromine, chlorine, and nitro functional groups attached to a dioxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(4-chlorophenyl)-5-nitro-1,3-dioxane typically involves multiple steps, starting from readily available raw materials. One common method involves the bromination of 2-(4-chlorophenyl)-5-nitro-1,3-dioxane using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions are carefully monitored, and purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(4-chlorophenyl)-5-nitro-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted dioxanes with various functional groups.
Scientific Research Applications
5-Bromo-2-(4-chlorophenyl)-5-nitro-1,3-dioxane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 5-Bromo-2-(4-chlorophenyl)-5-nitro-1,3-dioxane involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine and chlorine atoms may also contribute to the compound’s reactivity and specificity towards certain molecular pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone
- 5-Bromo-2-chlorophenyl)(4-chlorophenyl)methanone
Uniqueness
5-Bromo-2-(4-chlorophenyl)-5-nitro-1,3-dioxane is unique due to the presence of both bromine and nitro groups on the dioxane ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for specific applications .
Properties
CAS No. |
58522-88-6 |
|---|---|
Molecular Formula |
C10H9BrClNO4 |
Molecular Weight |
322.54 g/mol |
IUPAC Name |
5-bromo-2-(4-chlorophenyl)-5-nitro-1,3-dioxane |
InChI |
InChI=1S/C10H9BrClNO4/c11-10(13(14)15)5-16-9(17-6-10)7-1-3-8(12)4-2-7/h1-4,9H,5-6H2 |
InChI Key |
DHQYVXBJCRNXNX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COC(O1)C2=CC=C(C=C2)Cl)([N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2-[1-(7-Chloronaphthalen-1-yl)ethyl]benzoic acid](/img/structure/B14603124.png)


![2-(4-Hydroxyphenyl)-3-phenylbicyclo[3.3.1]non-2-en-9-one](/img/structure/B14603142.png)

![1-(3-heptylsulfanylpropyl)-3-[(E)-hydrazinylidenemethyl]urea](/img/structure/B14603148.png)
![4-{(E)-[(2,6-Dimethylphenyl)imino]methyl}-N,N-dimethylaniline](/img/structure/B14603155.png)
